molecular formula C22H20N2O5 B2990041 N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 2034595-67-8

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2990041
CAS No.: 2034595-67-8
M. Wt: 392.411
InChI Key: LKYFDYALJUWJKA-UHFFFAOYSA-N
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Description

This compound features a hybrid structure combining a 1-methyl-1H-indole moiety linked via a hydroxyethyl group to an 8-methoxy-2-oxo-2H-chromene-3-carboxamide scaffold. Its structural complexity suggests applications in targeting enzymes or receptors associated with inflammation, cancer, or metabolic disorders.

Properties

IUPAC Name

N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-8-methoxy-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O5/c1-24-9-8-13-10-14(6-7-17(13)24)18(25)12-23-21(26)16-11-15-4-3-5-19(28-2)20(15)29-22(16)27/h3-11,18,25H,12H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKYFDYALJUWJKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C3=CC4=C(C(=CC=C4)OC)OC3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the following:

  • Molecular Formula : C36H41N5O5
  • Molecular Weight : 623.7 g/mol
  • IUPAC Name : (2R)-N'-hydroxy-2-{[(5-methoxy-2-methyl-1H-indol-3-yl)acetyl]amino}-N-[2-(2-phenyl-1H-indol-3-yl)ethyl]octanediamide

This structure includes an indole moiety, which is often associated with various biological activities, including antimicrobial and antioxidant effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown significant activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for effective derivatives range from 0.22 to 0.25 μg/mL, indicating potent antimicrobial activity .

PathogenMIC (μg/mL)
Staphylococcus aureus0.22
Escherichia coli0.25

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In vitro assays demonstrated that it exhibits significant free radical scavenging activity, with an IC50 value of 28.23 μg/mL, which is comparable to that of L-ascorbic acid (IC50 = 30.23 μg/mL) .

CompoundIC50 (μg/mL)
N-(2-hydroxy...)28.23
L-Ascorbic Acid30.23

The biological activity of N-(2-hydroxy...) may be attributed to its interaction with various cellular pathways:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of monoamine oxidase (MAO), particularly MAO-B, which is relevant in neurodegenerative diseases .
  • Biofilm Formation Inhibition : It effectively inhibits biofilm formation in bacterial cultures, which is crucial in treating chronic infections .
  • Anticholinesterase Activity : Some derivatives have demonstrated significant inhibition of acetylcholinesterase (AChE), suggesting potential applications in Alzheimer's disease treatment .

Case Studies and Research Findings

  • Synergistic Effects : A study indicated that N-(2-hydroxy...) exhibited synergistic relationships with conventional antibiotics like Ciprofloxacin, enhancing their efficacy against resistant strains .
  • Structure-Activity Relationship (SAR) : Research on various derivatives has elucidated the importance of specific functional groups in enhancing biological activity, particularly in terms of lipophilicity and steric hindrance .
  • In Vivo Studies : Preliminary in vivo studies have shown promising results regarding the compound's ability to cross the blood-brain barrier, which is critical for its application in neurological disorders .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Indole and Chromene Derivatives

The compound shares core motifs with several indole- and chromene-based derivatives reported in the literature. Below is a comparative analysis of key structural and functional features:

Compound Core Structure Substituents Key Features Reported Activity/Properties Reference
Target Compound Indole + Chromene carboxamide - 1-Methylindole
- 8-Methoxy chromene
- Hydroxyethyl linker
Enhanced lipophilicity (methoxy), hydrogen-bonding (carboxamide), moderate steric bulk Not explicitly reported; inferred stability from crystallography (SHELX refinement)
Compound K () Indole + Chromene acetamide - 4-Methyl-2-oxo-2H-chromen-7-yl
- 2-Oxoindol-3-ylidene
Chromene substitution at position 7; acetamide vs. carboxamide Potential solubility differences due to acetamide group
N-(Benzoylphenyl)-5-Substituted Indoles () Indole carboxamide - 5-Methoxy/Cl indole
- Benzoylphenyl group
Electron-withdrawing groups (Cl) enhance metabolic stability Lipid-lowering effects in hyperlipidemia models
Adamantane-Indole Derivatives () Adamantane + Indole oxoacetamide - Adamantane-1-yl
- Varied N-substituents
High steric bulk (adamantane) improves receptor selectivity Antiviral or CNS-targeted activity (inferred from adamantane)
2-(1-Ethyl-5-Methoxyindol-3-yl)-N-(4-Methoxyphenyl)-2-Oxoacetamide () Indole oxoacetamide - 1-Ethyl-5-methoxyindole
- 4-Methoxyphenyl
Ethyl group increases hydrophobicity vs. methyl Crystallographic stability data (SHELX-refined)
Hydrazine-Carbothioamide Derivative () Indol-3-ylidene + hydrazine - 2-Chlorobenzyl
- Hydrazine-carbothioamide
Thioamide group enhances metal-binding capacity Anticancer or antimicrobial potential

Key Comparative Insights

  • The 8-methoxy chromene may confer better solubility than 7-substituted chromenes (e.g., Compound K) due to positional effects on π-stacking . Carboxamide vs.
  • Adamantane-containing derivatives () highlight how bulky substituents can tailor selectivity for CNS targets, a feature absent in the target compound .
  • Synthesis and Stability :

    • The target compound’s synthesis likely involves coupling of indole and chromene precursors, akin to ’s oxoacetamide derivatives .
    • Crystallographic data for analogous compounds (e.g., ) refined via SHELX suggest the target may exhibit similar stability, critical for formulation.

Q & A

Synthesis and Reaction Optimization

Basic: What are the standard synthetic routes for preparing this coumarin-indole hybrid compound? The synthesis typically involves three key steps:

Coumarin Core Formation : Condensation of substituted salicylaldehydes with activated methylene compounds (e.g., diethyl malonate) under acidic or basic conditions to form the 2-oxo-2H-chromene scaffold .

Indole Moiety Introduction : Alkylation or nucleophilic substitution at the hydroxyethyl side chain. For example, coupling 1-methyl-5-indole ethanol derivatives with the coumarin-3-carboxylic acid intermediate using carbodiimide-based coupling agents (e.g., EDC/HOBt) .

Purification : Column chromatography (silica gel, DCM/MeOH gradients) and recrystallization (acetone or ethanol) to isolate the final product .

Advanced: How can regioselectivity challenges during indole functionalization be addressed? Regioselective modification of the indole ring (e.g., at the 5-position) may require:

  • Protecting Groups : Temporarily blocking reactive sites (e.g., NH with Boc groups) to direct alkylation/arylation .
  • Catalytic Strategies : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for controlled C–H activation, as seen in related indole-coumarin hybrids .
  • Solvent/Base Optimization : Using polar aprotic solvents (DMF, DMSO) and mild bases (K2_2CO3_3) to minimize side reactions .

Structural Characterization

Basic: Which analytical techniques are critical for confirming the compound’s structure?

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent patterns (e.g., methoxy at δ 3.8–4.0 ppm, indole protons at δ 7.0–8.0 ppm) .
  • HRMS : Validates molecular weight (e.g., [M+H]+^+ at m/z 422.1478 for C22_{22}H21_{21}N2_2O5_5) .

Advanced: How can X-ray crystallography resolve ambiguities in stereochemistry? Single-crystal X-ray diffraction confirms absolute configuration, particularly for the hydroxyethyl-indole linkage. For example, related indole-carboxamides show planar coumarin cores and torsion angles <10° between indole and chromene rings .

Biological Activity Profiling

Basic: What in vitro assays are suitable for initial bioactivity screening?

  • Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition) using ATP/NADH-coupled detection .
  • Antimicrobial Testing : Broth microdilution (MIC determination against Gram+/Gram– bacteria) .

Advanced: How can mechanism-of-action studies be designed for this compound?

  • Target Identification : SPR (Surface Plasmon Resonance) or CETSA (Cellular Thermal Shift Assay) to identify binding partners .
  • In Vivo Models : Xenograft studies (e.g., murine cancer models) to assess tumor growth inhibition, with PK/PD correlation (e.g., plasma half-life >6 hours) .

Data Contradiction Analysis

Basic: How should researchers address conflicting solubility data in different solvents?

  • Solubility Profiling : Systematic testing in DMSO, PBS, and ethanol with nephelometry. For example, coumarin derivatives often show higher solubility in DMSO (>10 mM) vs. aqueous buffers (<1 mM) .

Advanced: Why might biological activity vary between structurally similar analogs?

  • SAR Studies : Modifying the indole’s methyl group (e.g., replacing with ethyl or halogens) alters steric bulk and electronic effects, impacting receptor binding. For instance, 1-methylindole analogs show 10-fold higher potency than 1-ethyl derivatives in kinase assays .

Metabolic Stability and PK Optimization

Advanced: What strategies improve metabolic stability of the hydroxyethyl-indole group?

  • Deuterium Exchange : Replacing labile C–H bonds in the hydroxyethyl chain with deuterium to slow CYP450-mediated oxidation .
  • Prodrug Design : Phosphorylate the hydroxyl group to enhance plasma stability, with enzymatic cleavage in target tissues .

Structure-Activity Relationship (SAR) Exploration

Advanced: How can computational modeling guide SAR studies?

  • Docking Simulations : Use AutoDock Vina to predict interactions with target proteins (e.g., COX-2 or topoisomerase II). For coumarin-indole hybrids, hydrophobic interactions with the indole ring and hydrogen bonding with the carboxamide are critical .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity to prioritize synthetic targets .

Scalability and Process Chemistry

Advanced: How can lab-scale synthesis be adapted for pilot-scale production?

  • Solvent Substitution : Replace DMF with MeCN or EtOAc for safer, lower-boiling point alternatives .
  • Continuous Flow Chemistry : Optimize coupling reactions in flow reactors to reduce reaction times (e.g., from 24h to 2h) and improve yields (>85%) .

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